(8S,15S)-DiHETE

Description

Contextualization within Oxylipin and Eicosanoid Biology

(8S,15S)-DiHETE is a specialized signaling molecule belonging to the large and diverse family of oxylipins. nih.gov Oxylipins are broadly defined as oxygenated metabolites of fatty acids. nih.gov Within this group, this compound is more specifically classified as an eicosanoid, a class of potent, hormone-like substances derived from twenty-carbon polyunsaturated fatty acids, most notably arachidonic acid. nih.govtaylorandfrancis.com Eicosanoids, which include well-known subfamilies like prostaglandins, thromboxanes, and leukotrienes, are critical mediators of a vast array of physiological and pathological processes. nih.govtaylorandfrancis.com They are not typically stored pre-formed within cells but are synthesized on demand in response to various stimuli. taylorandfrancis.com These molecules generally act locally, near their site of synthesis, by interacting with specific receptors on target cells, thereby modulating inflammatory responses, immune function, and numerous other cellular activities. taylorandfrancis.com The biosynthesis of eicosanoids is initiated by the enzymatic oxygenation of arachidonic acid by one of three main enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), or cytochrome P450 (CYP) enzymes. nih.gov this compound is a product of the lipoxygenase pathway. caymanchem.com

Overview of Dihydroxyeicosatetraenoic Acid (DiHETE) Diversity and Nomenclature, including (5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic Acid and Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A)

The dihydroxyeicosatetraenoic acids (DiHETEs) are a group of eicosanoids characterized by the presence of two hydroxyl groups on the twenty-carbon arachidonic acid backbone. nih.gov The specific positioning and stereochemistry (the S or R configuration) of these hydroxyl groups, along with the geometry of the double bonds, give rise to a large number of distinct DiHETE isomers, each with potentially unique biological activities. solubilityofthings.comyoutube.com This structural diversity is a hallmark of eicosanoid biology, allowing for highly specific signaling. solubilityofthings.com

This compound is the common name for the specific stereoisomer with the full chemical name (5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid . caymanchem.com This nomenclature precisely describes a molecule with hydroxyl groups at the 8th and 15th carbon positions, both in the "S" stereochemical configuration, and a specific arrangement of cis (Z) and trans (E) double bonds. caymanchem.com

Historically, the term Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A) was used to describe a biological activity observed in anaphylactic reactions, namely the potent attraction of eosinophils, a type of white blood cell. nih.goviupac.org Initially, this activity was attributed to pre-formed peptides released from mast cells. nih.gov However, subsequent research revealed that various lipid mediators, including certain DiHETEs, also possess strong eosinophil chemotactic properties. caymanchem.com this compound has been identified as a potent eosinophil chemoattractant, and thus is considered one of the lipidic molecules that can contribute to the activity historically known as ECF-A. taylorandfrancis.comcaymanchem.com

Significance of this compound in Cellular and Biological Processes

This compound is recognized as a significant bioactive lipid mediator, primarily due to its role in directing the migration of specific immune cells. caymanchem.com Its most well-documented function is as a selective and potent chemoattractant for eosinophils. caymanchem.comthomassci.com This process, known as chemotaxis, is fundamental to the immune response, guiding eosinophils to sites of allergic inflammation or parasitic infection. The effective concentration for this activity has been reported, with an ED₅₀ value of 1.5 µM. caymanchem.comthomassci.com Notably, this compound is not chemotactic for neutrophils, another type of phagocytic immune cell, highlighting its specificity. caymanchem.comthomassci.com

In addition to its chemotactic properties, this compound has been shown to play a role in modulating pain signaling. It acts as an antagonist to the hyperalgesic (pain-sensitizing) effects of its stereoisomer, (8R,15S)-DiHETE, as well as other pro-inflammatory mediators like Leukotriene B₄ (LTB₄) in certain animal models of pain. caymanchem.comnih.gov This antagonistic relationship underscores the importance of stereochemistry in determining the biological function of DiHETE isomers, where subtle changes in the three-dimensional arrangement of atoms can lead to opposing effects. nih.gov

The biosynthesis of this compound is a multi-step enzymatic process. It is formed from the precursor 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) through further oxidation by the 15-lipoxygenase (15-LO) enzyme. caymanchem.com This positions this compound as a downstream product in the 15-lipoxygenase pathway of arachidonic acid metabolism, a pathway implicated in the regulation of inflammation. nih.govnih.gov

Interactive Data Tables

Chemical Identity of this compound

| Property | Value |

| Formal Name | 8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid |

| CAS Number | 80234-65-7 |

| Molecular Formula | C₂₀H₃₂O₄ |

| Formula Weight | 336.5 |

| λmax | 268 nm |

Data sourced from Cayman Chemical. caymanchem.com

Comparison of Biological Activities of DiHETE Isomers

| Isomer | Primary Biological Activity | Reference |

| This compound | Causes eosinophil chemotaxis; antagonizes hyperalgesic activity of (8R,15S)-DiHETE. | caymanchem.comthomassci.comnih.gov |

| (8R,15S)-DiHETE | Induces hyperalgesia (pain sensitization) by sensitizing C-fiber nociceptors. | nih.gov |

| (5S,15S)-DiHETE | Chemotactic for eosinophils (ED₅₀ value of 0.3 µM); potentiates degranulation of human polymorphonuclear leukocytes (PMNL) in response to Platelet-Activating Factor (PAF). | caymanchem.com |

| (5S,6R)-DiHETE | Recognized by the LTD₄ receptor and can induce smooth muscle contraction. | nih.gov |

| (5S,12S)-diHETE | Exhibits chemotactic activity for neutrophils, although less potent than LTB₄. | escholarship.org |

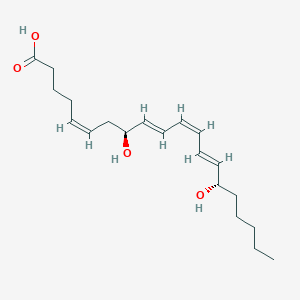

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPWRKSGORGTIM-HCCKYKKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 8s,15s Dihete

Enzymatic Pathways for (8S,15S)-DiHETE Formation

The creation of this compound is not a direct, single-step reaction but rather the result of sequential enzymatic activities, primarily involving the lipoxygenase (LOX) family of enzymes.

Lipoxygenase-Dependent Biosynthesis

Lipoxygenases are enzymes that catalyze the addition of molecular oxygen to polyunsaturated fatty acids. The formation of this compound is a prime example of a double oxygenation reaction where two different lipoxygenases act in sequence.

The synthesis of this compound involves the sequential action of 15-lipoxygenase (15-LOX) and 8-lipoxygenase (8-LOX). Initially, arachidonic acid is converted by 15-LOX to an intermediate product. This intermediate then serves as a substrate for 8-LOX, which introduces a second hydroxyl group at the 8th carbon position with S-stereochemistry, yielding the final this compound molecule.

Specifically, studies with murine 8-lipoxygenase have shown that it can dioxygenate 15(S)-HETE to produce 8S,15S-diHETE ebi.ac.uk. The human homolog of this enzyme, 15-lipoxygenase-2 (15-LOX-2), has been observed to produce 8S,15S-diH(P)ETE from an 8S-hydroperoxy intermediate, further highlighting the role of an 8-lipoxygenase activity in this pathway ebi.ac.uk. This sequential enzymatic action underscores the specific and coordinated roles these enzymes play in generating structurally distinct dihydroxy fatty acids.

The most direct precursor for the final oxygenation step in the formation of this compound is 15(S)-Hydroxyeicosatetraenoic Acid (15(S)-HETE). This compound is itself a significant metabolite of arachidonic acid produced by the action of 15-LOX caymanchem.com. Once formed, 15(S)-HETE is subjected to further oxidation by a lipoxygenase, specifically one with 8-LOX activity, to yield this compound caymanchem.comthomassci.com. This conversion has been demonstrated where murine 8-LOX specifically acts on 15(S)-HETE to form the 8S,15S-disubstituted derivative ebi.ac.uk. This positions 15(S)-HETE as a critical intermediate at the branch point leading to the synthesis of various dihydroxy eicosanoids, including this compound.

The biosynthesis of this compound originates from arachidonic acid, which is first metabolized by either 15-lipoxygenase-1 (ALOX15) or 15-lipoxygenase-2 (ALOX15B) caymanchem.comnih.gov. This initial step produces 15(S)-Hydroperoxyeicosatetraenoic Acid (15(S)-HPETE) wikipedia.org. In cellular environments, this hydroperoxy intermediate is highly unstable and is rapidly reduced to the more stable alcohol, 15(S)-HETE wikipedia.org. This reduction is catalyzed by ubiquitous cellular enzymes like glutathione peroxidases wikipedia.orgreactome.org. The resulting 15(S)-HETE then proceeds through the pathway described previously, acting as the substrate for 8-lipoxygenase to form this compound.

In addition to this primary enzymatic route, other mechanisms can transform 15(S)-HPETE. For instance, hemoglobin has been shown to catalyze the conversion of 15-HPETE into several 8,15-DiHETE isomers, including this compound, through a process that may involve a free radical mechanism nih.gov.

| Precursor | Enzyme/Catalyst | Product | Reference |

|---|---|---|---|

| Arachidonic Acid | 15-Lipoxygenase (15-LOX) | 15(S)-HPETE | wikipedia.org |

| 15(S)-HPETE | Glutathione Peroxidase | 15(S)-HETE | wikipedia.orgreactome.org |

| 15(S)-HETE | 8-Lipoxygenase (8-LOX) | This compound | ebi.ac.ukcaymanchem.comthomassci.com |

| 15(S)-HPETE | Hemoglobin | 8,15-DiHETE isomers (including 8S,15S) | nih.gov |

Multi-Enzyme Pathway Cross-Talk

The biosynthesis of eicosanoids is rarely confined to a single linear pathway within one cell type. It often involves complex interactions and "cross-talk" between different enzymatic pathways, a concept known as transcellular biosynthesis.

While the canonical pathway for this compound involves 15-LOX and 8-LOX, there is significant evidence for interplay between different lipoxygenase families in producing various dihydroxy metabolites. The interaction between 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) is well-established in the formation of other signaling molecules, such as lipoxins mdpi.comnih.gov. In these pathways, one enzyme creates an intermediate that is then used by the second enzyme. For example, 15-LOX can generate 15S-HPETE, which is then converted by 5-LOX to lipoxins nih.gov.

This principle of sequential action is also seen in the formation of other DiHETE isomers. ALOX15 (a 15-lipoxygenase) can metabolize 5(S)-HETE, a product of 5-LOX, to form 5(S),15(S)-diHETE wikipedia.org. Conversely, leukocytes can utilize 5-LOX to convert exogenously supplied 15(S)-HETE into 5,15-diHETE researchgate.net. Although these examples result in different isomers, they demonstrate the functional cross-talk between the 5-LOX and 15-LOX pathways. This established interplay suggests that complex multi-enzyme collaborations are a fundamental mechanism for diversifying the range of bioactive eicosanoids produced from arachidonic acid escholarship.org.

| Enzyme | Abbreviation | Role in this compound Pathway | Reference |

|---|---|---|---|

| 15-Lipoxygenase-1 / 15-Lipoxygenase-2 | 15-LOX / ALOX15 / ALOX15B | Catalyzes the initial oxygenation of arachidonic acid to form 15(S)-HPETE. | caymanchem.comnih.gov |

| 8-Lipoxygenase | 8-LOX | Catalyzes the second oxygenation step, converting 15(S)-HETE to this compound. | ebi.ac.uk |

| Glutathione Peroxidase | GPX | Reduces the unstable 15(S)-HPETE to the more stable 15(S)-HETE. | wikipedia.orgreactome.org |

| 5-Lipoxygenase | 5-LOX | Demonstrates interplay with 15-LOX in forming other diHETE isomers (e.g., 5,15-diHETE), illustrating pathway cross-talk. | wikipedia.orgresearchgate.net |

Contribution of Cyclooxygenase-2 (COX-2) Pathways

While lipoxygenases are the primary enzymes in DiHETE synthesis, the Cyclooxygenase-2 (COX-2) enzyme also plays a significant role, particularly through a biosynthetic crossover with the 5-lipoxygenase (5-LOX) pathway. giresun.edu.tr This process begins with the 5-LOX-mediated conversion of arachidonic acid to 5S-hydroxyeicosatetraenoic acid (5S-HETE). giresun.edu.trnih.gov Subsequently, 5S-HETE can serve as a substrate for COX-2. giresun.edu.trresearchgate.net

The COX-2-catalyzed oxygenation of 5S-HETE yields several products, including 5S,15S-diHETE and its diastereomer 5S,15R-diHETE. researchgate.netnih.gov In vitro studies with recombinant COX-2 have shown that this reaction produces a mixture of 5S,15R- and 5S,15S-diHETE diastereomers in an approximate 1:4 ratio. nih.govcambridge.org This functional coupling between 5-LOX and COX-2 has been demonstrated in activated human leukocytes and provides an alternative route to the formation of 5,15-diHETE isomers. giresun.edu.trnih.gov The use of specific COX-2 inhibitors, such as NS-398, has been shown to reduce the formation of 5,15-diHETE in these cells, confirming the contribution of the COX-2 pathway. nih.govcaymanchem.com

Cellular and Tissue Origin of this compound Synthesis

The synthesis of this compound is not ubiquitous and is largely restricted to specific cell types and tissues that express the necessary enzymatic machinery, primarily 15-lipoxygenase (15-LOX).

Production in Immune Cells: Human Neutrophils, Eosinophils, and Mononuclear Cells

Immune cells are a primary source of this compound. Human eosinophils, in particular, are potent producers of 15-LOX metabolites. When treated with arachidonic acid, they generate 15-HETE, the precursor that can be further oxidized by 15-LOX to form 8(S),15(S)-DiHETE. thomassci.commdpi.com In fact, this compound has been identified as a highly potent eosinophil chemotactic lipid. thomassci.commdpi.comhmdb.ca

Synthesis in Epithelial and Endothelial Cells, including Human Umbilical Vein Endothelial Cells and Tracheal Epithelial Cells

Synthesis of 8,15-diHETE isomers has been confirmed in both epithelial and endothelial cells. Epithelial cells isolated from human trachea have been shown to predominantly generate 15-lipoxygenase metabolites from arachidonic acid, including four isomers of 8,15-diHETE. nih.gov

Cultured human umbilical vein endothelial cells (HUVECs) also demonstrate the capacity to synthesize these compounds. When incubated with the precursor 15-HPETE, HUVECs produce four distinct isomers of 8,15-diHETE, which differ in their hydroxyl group configuration and the geometry of their double bonds. nih.gov This indicates that endothelial cells possess the necessary enzymatic systems, including a 15-lipoxygenase, to produce these dihydroxy fatty acids. nih.gov

Presence in Biological Fluids and Tissues (e.g., Human Serum, Maternal and Umbilical Cord Plasma, Gingiva)

This compound and related isomers have been detected in various human biological fluids. Lipidomic analyses have identified 5,15-diHETE in both human serum and plasma. foodb.ca Studies on maternal plasma during pregnancy have also documented the presence of various eicosanoids, with levels of lipoxygenase (LOX) and cytochrome P450 (CYP) pathway products showing associations with fetal growth outcomes. nih.gov Furthermore, analysis of umbilical cord blood has revealed the presence of several diHETE isomers, including 14,15-diHETE, highlighting the existence of these metabolic pathways during fetal development. grantome.com

While direct detection of this compound in gingival tissue or crevicular fluid is not explicitly documented in the searched literature, the necessary enzymatic machinery for its synthesis is present. Studies have shown that arachidonic acid metabolism in diseased periodontal tissues occurs mainly via the lipoxygenase pathway. nih.gov The expression of several lipoxygenases, including ALOX5 and ALOX15B (15-lipoxygenase-2), is significantly upregulated in the gingival tissues of patients with periodontitis, suggesting a potential for local synthesis of their metabolic products. nih.gov

Stereochemical Considerations in this compound Biosynthesis and Isomer Formation

The stereochemistry of diHETEs, including the specific (8S,15S) configuration, is critically dependent on the biosynthetic pathway. The precise arrangement of the hydroxyl groups and the geometry of the double bonds are determined by the enzymes involved.

When this compound is formed by the consecutive action of 5-lipoxygenase and 15-lipoxygenase, the resulting product is purely the 5S,15S diastereomer. nih.govcambridge.org However, when the synthesis involves the crossover pathway with COX-2 acting on 5S-HETE, a mixture of diastereomers is produced, predominantly 5S,15S-diHETE but also including the 5S,15R form. nih.govresearchgate.netcambridge.org Analysis of 5,15-diHETE from activated leukocytes revealed a ratio of approximately 15:85 for the 5S,15R to 5S,15S diastereomers, confirming a major contribution from the COX-2 pathway.

The formation of 8,15-diHETE isomers from 15-HPETE in endothelial and epithelial cells also results in multiple stereoisomers. nih.gov In contrast, non-enzymatic formation via autoxidation of arachidonic acid typically yields racemic mixtures, containing both R and S stereoisomers without the specificity conferred by enzymatic catalysis. The distinct stereoisomers can have different biological activities; for example, (8R,15S)-diHETE and this compound exhibit opposing effects in modulating pain perception, underscoring the physiological importance of stereospecific synthesis. nih.govnih.gov

Data Tables

Table 1: Cellular Sources and Biosynthetic Pathways of this compound and Related Isomers

| Cell/Tissue Type | Key Enzyme(s) | Precursor(s) | Product(s) | Reference(s) |

| Human Eosinophils | 15-Lipoxygenase (15-LOX) | 15(S)-HETE | 8(S),15(S)-DiHETE | thomassci.commdpi.com |

| Human Leukocytes (mixed) | 5-LOX, COX-2 | Arachidonic Acid, 5S-HETE | 5S,15S-diHETE, 5S,15R-diHETE | giresun.edu.trnih.govcambridge.org |

| Human Tracheal Epithelial Cells | 15-Lipoxygenase | Arachidonic Acid | 8,15-diHETE isomers | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 15-Lipoxygenase | 15-HPETE | 8,15-diHETE isomers | nih.gov |

Table 2: Stereochemical Outcomes of Different Biosynthetic Routes for DiHETEs

| Biosynthetic Pathway | Key Enzymes | Substrate | Stereochemical Product(s) | Reference(s) |

| Consecutive Lipoxygenase Action | 5-LOX and 15-LOX | Arachidonic Acid | Purely 5S,15S-diHETE | nih.govcambridge.org |

| 5-LOX/COX-2 Crossover | 5-LOX, then COX-2 | Arachidonic Acid, 5S-HETE | Mixture of ~85% 5S,15S-diHETE and ~15% 5S,15R-diHETE | nih.govcambridge.org |

| Non-Enzymatic Lipid Peroxidation | None (Oxidative Stress) | Arachidonic Acid | Racemic mixtures of R and S isomers | |

| Hemoglobin-Catalyzed | Hemoglobin | 15-HPETE | Isomers of 8,15-diHETE |

Biological Roles and Mechanisms of Action of 8s,15s Dihete

Modulation of Inflammatory Responses

(8S,15S)-DiHETE is recognized for its involvement in the complex regulation of inflammation, exhibiting activities that contribute to both the dampening of pro-inflammatory signals and the active process of inflammation resolution.

The anti-inflammatory properties of this compound are primarily understood through its ability to counteract the effects of potent pro-inflammatory mediators.

While direct inhibition of pro-inflammatory cytokine production by this compound is an area of ongoing research, evidence suggests that its precursor, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), plays a significant role in modulating inflammatory responses. wikipedia.org 15(S)-HETE can be converted to 15-oxo-ETE, a compound that has been shown to activate anti-inflammatory signaling pathways and down-regulate pro-inflammatory responses mediated by NF-κB. nih.gov Furthermore, epoxyeicosatrienoic acids (EETs), another class of arachidonic acid metabolites, have demonstrated potent anti-inflammatory effects by inhibiting the degradation of IκB, a key step in the activation of the pro-inflammatory transcription factor NF-κB. mdpi.comnih.gov Although not a direct action of this compound, these related pathways highlight the potential for metabolites of arachidonic acid to exert anti-inflammatory effects by influencing cytokine signaling cascades.

This compound has been identified as an antagonist to the actions of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils. caymanchem.comnih.gov In studies, this compound was shown to counteract the hyperalgesic effects induced by LTB4. nih.gov The precursor of this compound, 15(S)-HETE, has been demonstrated to inhibit the production of LTB4 in neutrophils. nih.gov This suggests that the biosynthetic pathway leading to this compound may contribute to a feedback mechanism that limits the synthesis of the pro-inflammatory mediator LTB4. The release of LTB4 from neutrophils is a critical step in the amplification of the inflammatory cascade, and its modulation is a key aspect of inflammation control. mdpi.com

| Compound | Effect | Target Mediator | Cell Type | Key Finding | Citation |

|---|---|---|---|---|---|

| This compound | Antagonism of hyperalgesic activity | (8R,15S)-DiHETE and LTB4 | In vivo (rat hind paw) | Dose-dependently antagonized hyperalgesia. | caymanchem.comnih.gov |

| 15(S)-HETE (precursor) | Inhibition of production | Leukotriene B4 (LTB4) | Neutrophils | Inhibited LTB4 synthesis. | nih.gov |

The resolution of inflammation is an active process mediated by specialized pro-resolving mediators (SPMs). This compound is connected to these pathways, particularly through its biosynthesis and its relationship with lipoxins.

Lipoxins, such as Lipoxin A4 (LXA4), are a class of SPMs that actively promote the resolution of inflammation. The biosynthesis of lipoxins and certain diHETEs, like 5,15-diHETE, can be interconnected, often utilizing the same lipoxygenase enzymes. nih.govnih.gov The formation of this compound involves the 15-lipoxygenase (15-LOX) pathway, which is also a key route for the production of the lipoxin precursor 15(S)-HETE. wikipedia.orgtaylorandfrancis.com Specifically, 5S,15S-diHETE, an isomer of this compound, has been identified as an intermediate in the biosynthesis of both LXA4 and LXB4. nih.gov This shared enzymatic machinery suggests a potential for crosstalk and regulation between the synthesis of diHETEs and the pro-resolving lipoxins.

| Precursor/Intermediate | Enzyme | Product | Significance | Citation |

|---|---|---|---|---|

| Arachidonic Acid | 15-Lipoxygenase (15-LOX) | 15(S)-HETE | Precursor to this compound and Lipoxins. | wikipedia.orgtaylorandfrancis.com |

| 5S,15S-diHpETE | h12-LOX or h15-LOX-1 | Lipoxin A4 and Lipoxin B4 | Serves as an intermediate in lipoxin biosynthesis. | nih.gov |

A critical aspect of inflammation resolution is the cessation of neutrophil infiltration and the subsequent clearance of these cells from the inflamed tissue. researchgate.net this compound has been shown to be non-chemotactic for neutrophils, meaning it does not attract these inflammatory cells to the site of inflammation. caymanchem.comthomassci.com This lack of chemotactic activity is a key characteristic of a molecule involved in dampening the acute inflammatory response.

The resolution of inflammation is further facilitated by the apoptosis (programmed cell death) of neutrophils and their subsequent removal by macrophages, a process known as efferocytosis. nih.govmdpi.com While direct studies on the effect of this compound on neutrophil apoptosis and efferocytosis are limited, the pro-resolving mediator Lipoxin A4, which shares biosynthetic links with diHETEs, is known to promote neutrophil apoptosis. mdpi.com The clearance of apoptotic neutrophils is crucial for preventing the release of their pro-inflammatory contents and for initiating tissue repair. nih.gov

Pro-Resolution Mechanisms and Specialized Pro-Resolving Mediators (SPMs)

Nociceptive Modulation and Pain Research

The compound (8S,15S)-dihydroxyeicosatetraenoic acid, or this compound, has been a subject of interest in pain research for its complex and stereospecific interactions with nociceptive pathways. Unlike some of its isomers, this compound demonstrates a capacity to modulate pain responses, suggesting a potential role in the endogenous control of pain sensitivity.

Antagonism of Hyperalgesia Induced by Related Oxylipins (e.g., (8R,15S)-DiHETE and LTB4)

Research has illuminated the ability of this compound to counteract the pain-sensitizing effects of other structurally similar lipid mediators. Notably, it acts as an antagonist to the hyperalgesia induced by its stereoisomer, (8R,15S)-DiHETE, and by leukotriene B4 (LTB4). nih.govthomassci.comcaymanchem.com

Studies conducted on rat models have shown that while (8R,15S)-DiHETE produces a dose-dependent hyperalgesia, characterized by a decreased threshold for paw withdrawal in response to pressure, the co-administration of this compound effectively antagonizes this effect in a dose-dependent manner. nih.gov This suggests a competitive interaction at the receptor level, a notion supported by the stereospecificity of these effects. nih.gov Further investigation into the mechanism has revealed that this compound can completely antagonize the sensitization of C-fiber mechanoheat nociceptors induced by (8R,15S)-DiHETE. nih.govphysiology.org

Interestingly, the antagonistic action of this compound appears to be specific. For instance, it does not suppress hyperalgesia induced by prostaglandin (B15479496) E2, indicating that its modulatory effects are not universal but are confined to specific pro-inflammatory pathways. nih.gov The hyperalgesia induced by LTB4, a potent inflammatory mediator, is also antagonized by this compound. thomassci.comcaymanchem.com This is significant as LTB4-induced hyperalgesia is understood to be dependent on the generation of mediators from the 15-lipoxygenation of arachidonic acid by polymorphonuclear leukocytes (PMNLs). nih.gov

Table 1: Antagonistic Effects of this compound on Hyperalgesia

| Agonist (Inducer of Hyperalgesia) | Effect of this compound Co-administration | Experimental Model | Citation |

|---|---|---|---|

| (8R,15S)-DiHETE | Dose-dependent antagonism of hyperalgesia | Rat paw pressure nociceptive threshold | nih.gov |

| (8R,15S)-DiHETE | Complete antagonism of C-fiber sensitization | Rat saphenous nerve C-fiber mechanoheat nociceptors | nih.govphysiology.org |

| Leukotriene B4 (LTB4) | Antagonism of hyperalgesic activity | Rat hind paw pain model | thomassci.comcaymanchem.com |

| Prostaglandin E2 (PGE2) | No suppression of hyperalgesia | Rat paw pressure nociceptive threshold | nih.gov |

Differential Effects on Nociceptive Thresholds, including Hypoalgesia

Beyond its antagonistic properties, this compound has been observed to exert its own direct effects on nociceptive thresholds, leading to a state of reduced pain sensitivity, or hypoalgesia. nih.gov Intradermal injection of this compound has been shown to produce a dose-dependent increase in the nociceptive threshold in rats. nih.gov This finding suggests that this compound may have an intrinsic analgesic or antihyperalgesic activity.

The hypoalgesic effect of this compound is mechanistically distinct from pathways involving cyclooxygenase products, as it is not blocked by the cyclooxygenase inhibitor indomethacin. nih.gov However, this effect is sensitive to corticosteroids, as the hypoalgesic action of this compound was blocked by their administration. nih.gov This suggests a potential interplay with glucocorticoid-sensitive pathways in its mode of action.

The opposing effects of the (8S,15S) and (8R,15S) stereoisomers of DiHETE on nociception highlight the critical importance of stereochemistry in the biological activity of these lipid mediators. While (8R,15S)-diHETE enhances pain sensitivity, this compound can both counteract this effect and independently produce hypoalgesia. nih.gov This dual function positions this compound as a key molecule in the modulation of pain, potentially contributing to the physiological regulation of nociceptive thresholds.

Table 2: Direct Effects of this compound on Nociceptive Thresholds

| Effect | Observation | Modulators | Experimental Model | Citation |

|---|---|---|---|---|

| Hypoalgesia | Dose-dependent increase in nociceptive threshold | Blocked by corticosteroids, not by indomethacin | Rat paw pressure nociceptive threshold | nih.gov |

Q & A

Q. What are the primary biosynthetic pathways and enzymatic sources of (8S,15S)-DiHETE in biological systems?

this compound is synthesized via 15-lipoxygenase (15-LOX)-mediated oxidation of arachidonic acid. In human leukocytes, eosinophils, and platelets, it is formed through stereospecific hydroxylation at C-8 and C-15 positions . Experimental validation involves incubating cells with arachidonic acid, followed by RP-HPLC and GC-MS to identify metabolites. For example, coral-derived studies used [¹⁴C]-labeled arachidonic acid to trace the formation of 8,15-DiHETE isomers .

- Key Method : Use isotopic labeling (e.g., [1-¹⁴C]arachidonic acid) and enzyme inhibition assays to isolate pathways.

Q. How can researchers structurally differentiate this compound from its stereoisomers (e.g., 8R,15S-DiHETE)?

Structural identification relies on:

- Chromatography : RP-HPLC retention times (e.g., 7.2 min for 8R,15S-DiHETE vs. distinct elution for 8S,15S-DiHETE) .

- Spectral Analysis : UV absorbance (λmax 268 nm with shoulders at 258/278 nm) and GC-MS of methyl ester Me3Si derivatives .

- Stereochemical Confirmation : Synthetic standards and NMR to resolve C-8/C-15 configurations .

Q. What experimental models are suitable for studying the biological roles of this compound?

- In Vitro : Human polymorphonuclear leukocytes (PMNLs) and keratinocytes for assessing chemotaxis or hyperalgesia modulation .

- In Vivo : Rat models for nociceptive threshold studies (e.g., intradermal injection and pressure withdrawal tests) .

- Key Controls : Include COX/LOX inhibitors (e.g., indomethacin) and corticosteroids to isolate pathways .

Advanced Research Questions

Q. How does this compound antagonize hyperalgesia induced by its stereoisomer (8R,15S)-DiHETE?

Mechanistic studies reveal:

- Dose-Dependent Antagonism : this compound blocks (8R,15S)-DiHETE-induced hyperalgesia in rats without affecting prostaglandin E2 pathways .

- Receptor Specificity : The hypoalgesic effect is corticosteroid-sensitive, suggesting glucocorticoid receptor cross-talk, but independent of cyclooxygenase inhibition .

- Experimental Design : Compare isomers in dual-injection assays and quantify nociceptive thresholds via von Frey filaments .

Q. What contradictions exist in the reported bioactivities of this compound across studies?

Discrepancies include:

- Pro-Inflammatory vs. Anti-Inflammatory Roles : While (8R,15S)-DiHETE promotes PMNL chemotaxis, this compound suppresses hyperalgesia but lacks activity in NK cell inhibition assays .

- Tissue-Specific Effects : Asthmatic PMNLs produce 5,15-DiHETE and lipoxins, but this compound’s role in asthma remains unclear .

- Resolution Strategy : Use tissue-specific KO models and isotopic tracing to map metabolite fate .

Q. What challenges arise in synthesizing and purifying this compound for experimental use?

- Stereochemical Purity : Total organic synthesis is required to avoid contamination with 8R,15S-DiHETE, which has opposing bioactivity .

- Stability : Store in ethanol under argon at -80°C to prevent oxidation .

- Analytical Validation : Confirm purity via chiral HPLC and compare retention times with synthetic standards .

Q. How can researchers address the lack of toxicological and ecological data for this compound?

- Gaps : No acute toxicity, carcinogenicity, or environmental impact data are available .

- Proposed Methods :

- In Silico Modeling : Predict logP (4.73), bioaccumulation, and solubility using tools like OECD QSAR Toolbox .

- Ecotoxicity Assays : Use Daphnia magna and algal growth inhibition tests per OECD Guidelines 201/202 .

Methodological Recommendations

Critical Data Gaps and Future Directions

- Receptor Identification : Characterize putative receptors for this compound using radioligand binding assays .

- Cross-Species Conservation : Compare biosynthesis in corals, mammals, and insects to elucidate evolutionary roles .

- Clinical Relevance : Explore correlations between this compound levels and inflammatory diseases (e.g., asthma, arthritis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.